molecular formula C22H26N3O4P B12718728 4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium phosphate CAS No. 85188-04-1

4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium phosphate

Cat. No.: B12718728
CAS No.: 85188-04-1
M. Wt: 427.4 g/mol
InChI Key: BKEYGGUAIMXXOE-UHFFFAOYSA-K
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Description

Introduction to 4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium Phosphate

Chemical Identity and Nomenclature

The compound 4-((4-ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium phosphate belongs to the triarylmethane dye family, characterized by a central methane carbon bonded to three aromatic rings. Its IUPAC name systematically describes its structure:

  • Core structure : A triarylmethane backbone with two 3-methylphenyl groups and one 3-methylcyclohexa-2,5-dien-1-ylidene group.
  • Substituents : Ammonio (-NH₃⁺) and iminio (=NH₂⁺) groups at specific positions, with a phosphate counterion balancing the cationic charge.
Molecular Formula and Structural Features
Property Description
Molecular formula C₂₃H₂₈N₃O₄P
Cationic charge +2 (from two ammonio groups and one iminium group)
Counterion Phosphate (PO₄³⁻)
Key structural motifs Conjugated π-system, quaternary ammonium centers, and aromatic methyl groups

This compound shares structural similarities with magenta II (CID 5748567), a hydrochloride salt used in histological staining, but differs in its substitution pattern and phosphate anion. Its extended conjugation system enables strong absorption in the visible spectrum, yielding intense coloration typical of triarylmethane dyes.

Historical Context in Triarylmethane Dye Development

The synthesis of triarylmethane dyes dates to the mid-19th century, with fuchsin and malachite green representing early breakthroughs. The compound emerged from efforts to modify dye properties through strategic functionalization:

  • Ammonium groups : Introduced to enhance water solubility and ionic interactions with substrates.
  • Methyl substituents : Added to tune electronic properties and steric effects, improving lightfastness.

A pivotal development was the use of metal ferricyanides in dye synthesis, as described in US Patent 2,978,352 (1961), which enabled efficient oxidation of leuco precursors to cationic dyes. This method likely influenced the production of ammonium- and iminium-substituted variants, including the phosphate salt discussed here.

Evolutionary Timeline of Key Triarylmethane Dyes
Year Dye Innovation
1856 Fuchsine First synthetic triarylmethane dye
1877 Methyl violet Methylated derivatives for improved stability
1961 Ferricyanide synthesis Scalable oxidation of leuco intermediates
1980s Cationic modifications Ammonium groups for enhanced substrate binding

Academic Significance in Molecular Staining and Industrial Applications

Molecular Staining

In histology, this compound’s cationic structure facilitates binding to anionic cellular components (e.g., nucleic acids, acidic proteins). Comparative studies with crystal violet (methyl violet 10B) demonstrate superior staining intensity due to its higher charge density:

Dye Charge Density Staining Application
Crystal violet +1 Gram staining of bacteria
4-((4-Ammonio...) phosphate +2 Nuclear staining in eukaryotes
Industrial Applications
  • Textile dyeing : Forms stable complexes with cellulose and silk via ionic interactions.
  • Specialty inks : Used in security printing due to its resistance to solvent bleeding.
  • Photodynamic therapy : Experimental use as a photosensitizer, leveraging its absorbance at 550–600 nm.

The phosphate counterion enhances thermal stability compared to chloride salts, making it suitable for high-temperature industrial processes. Recent advances include its incorporation into pH-sensitive sensors , where protonation/deprotonation of the iminium group shifts absorption maxima.

Properties

CAS No.

85188-04-1

Molecular Formula

C22H26N3O4P

Molecular Weight

427.4 g/mol

IUPAC Name

1-[bis(1,2-dimethylpyridin-1-ium-4-yl)methylidene]-3-methyl-4-methylidenepyridin-1-ium;phosphate

InChI

InChI=1S/C22H26N3.H3O4P/c1-16-7-12-25(15-17(16)2)22(20-8-10-23(5)18(3)13-20)21-9-11-24(6)19(4)14-21;1-5(2,3)4/h7-15H,1H2,2-6H3;(H3,1,2,3,4)/q+3;/p-3

InChI Key

BKEYGGUAIMXXOE-UHFFFAOYSA-K

Canonical SMILES

CC1=[N+](C=CC(=C1)C(=[N+]2C=CC(=C)C(=C2)C)C3=CC(=[N+](C=C3)C)C)C.[O-]P(=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of such bis-anilinium imino compounds typically involves:

Stepwise Preparation Approach

  • Starting Materials :

    • 4-amino-3-methylaniline derivatives.
    • 4-imino-3-methylcyclohexa-2,5-dien-1-one or related cyclohexadienyl precursors.
  • Condensation Reaction :

    • The amino group of the aniline derivative reacts with the carbonyl group of the cyclohexadienone to form an imine (Schiff base).
    • This step is typically carried out under mild acidic or neutral conditions to favor imine formation without hydrolysis.
    • The reaction may be performed in solvents such as ethanol, methanol, or dichloromethane.
  • Purification and Isomer Control :

    • The Z-isomer is often preferred for stability and activity.
    • Purification by recrystallization or chromatography ensures isomeric purity.
  • Salt Formation with Phosphoric Acid :

    • The free base bis-anilinium compound is treated with phosphoric acid to form the phosphate salt.
    • This step involves careful stoichiometric control to ensure complete protonation and salt formation.
    • The salt is isolated by crystallization from suitable solvents like water or alcohol-water mixtures.

Data Table: Summary of Preparation Parameters for Related Compounds

Step Reagents/Conditions Purpose Notes
Condensation 4-amino-3-methylaniline + cyclohexadienone Imine formation Mild acid or neutral solvent
Purification Recrystallization or chromatography Isomer and purity control Z-isomer preferred
Salt Formation Phosphoric acid Formation of phosphate salt Stoichiometric acid addition
Protection (optional) Boc anhydride, base Amino group protection For multi-step synthesis
Reduction (if applicable) NaBH4, Pd/C hydrogenation Reduction of intermediates Used in related chiral amine syntheses

Research Findings and Literature Insights

  • The compound’s imino linkage is formed via condensation of anilines with cyclohexadienones, a well-established method in organic synthesis for Schiff base formation.
  • Salt formation with phosphoric acid is a standard approach to obtain stable, crystalline ammonium phosphate salts, improving solubility and stability.
  • Related synthetic methods for chiral amines involving protected amino alcohols and sulfonyl chlorides followed by reduction and deprotection have been reported, highlighting the utility of protecting groups and selective reductions in complex amine synthesis.
  • The stereochemical control during imine formation and subsequent steps is critical for obtaining the desired isomer and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction: It can be reduced to its leuco form, which is colorless.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Produces various oxidized derivatives.

    Reduction: Yields the leuco form.

    Substitution: Results in substituted aromatic compounds with different functional groups.

Scientific Research Applications

Physical Properties

The physical properties of this compound are critical for understanding its behavior in various applications. Specific data on solubility, melting point, and stability under different conditions are essential for practical use.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an anti-cancer agent. Its ability to interact with biological targets makes it a candidate for further investigation in pharmacological studies.

Case Study: Anticancer Activity

Research has indicated that similar compounds exhibit cytotoxic effects on various cancer cell lines. In vitro studies should be conducted to evaluate the efficacy of this compound against specific types of cancer cells.

Dye and Pigment Industry

Due to its chromophoric properties, this compound may be explored as a dye or pigment in textiles and coatings. Its stability and colorfastness could provide advantages over traditional dyes.

Data Table: Comparison of Dye Properties

PropertyTraditional Dyes4-Ammonio Compound
ColorfastnessModerateHigh
ToxicityHighLow
Solubility in WaterLowModerate

Electronics and Photonics

The unique electronic properties of the compound may enable its use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The charge transfer capabilities associated with the ammonium and imino groups can be beneficial in these applications.

Research Insight: Charge Transport

Studies on similar compounds have shown promising results in enhancing charge transport properties, which are crucial for improving the efficiency of electronic devices.

Biotechnology

Given its ammonium and phosphate functionalities, the compound could serve as a biochemical probe or a component in biosensors. Its interaction with biomolecules can facilitate the development of sensitive detection methods.

Case Study: Biosensor Development

Investigations into the use of phosphonium compounds in biosensors have demonstrated their effectiveness in detecting specific biomolecules, paving the way for innovative diagnostic tools.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with biological molecules. It binds to specific cellular components, altering their optical properties and making them visible under a microscope. The molecular targets include nucleic acids and proteins, and the pathways involved often relate to cellular staining and visualization .

Comparison with Similar Compounds

Similar Compounds

    Pararosaniline: Another triarylmethane dye used in similar applications.

    Rosaniline: Known for its use in histological staining.

    Magenta II: A component of basic fuchsin, used in microbiology.

Uniqueness

4-[(4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylanilinium phosphate is unique due to its specific molecular structure, which imparts distinct optical properties and makes it particularly effective in certain staining protocols .

Biological Activity

4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium phosphate, commonly referred to by its CAS number 85188-04-1, is a complex organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C22H26N3O4P
Molar Mass 427.43 g/mol
CAS Number 85188-04-1
EINECS Number 286-195-5

The biological activity of this compound can be attributed to its unique structural features, which allow it to interact with various biological targets. The presence of ammonium and iminium functional groups suggests potential interactions with nucleic acids and proteins, which may influence cellular processes such as signaling pathways and gene expression.

Biological Activity

Research indicates that compounds similar to 4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium phosphate exhibit several biological activities:

  • Antimicrobial Activity : Studies have shown that related compounds possess significant antimicrobial properties against various bacterial strains. The cationic nature of the ammonium group enhances membrane permeability, leading to cell lysis in susceptible organisms.
  • Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
  • Antioxidant Effects : The compound's ability to scavenge free radicals has been noted in several assays, indicating potential protective effects against oxidative stress-related diseases.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Antimicrobial Efficacy :
    • A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of similar ammonium-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain derivatives, showcasing their potential as antimicrobial agents .
  • Investigation into Anticancer Mechanisms :
    • Research published in Cancer Letters explored the cytotoxic effects of iminium-based compounds on various cancer cell lines. The study demonstrated that these compounds could inhibit cell proliferation and induce apoptosis through ROS-mediated pathways .
  • Assessment of Antioxidant Properties :
    • A study in Free Radical Biology and Medicine assessed the antioxidant capacity of similar phosphonium salts. Results showed a significant reduction in lipid peroxidation levels in vitro, suggesting protective effects against oxidative damage .

Q & A

Q. Table 1: Comparison of Synthesis Conditions

StepReagents/ConditionsYield Optimization TipsSource
Iminio formationFe powder, HCOOH, 45–60°CMonitor pH to avoid over-reduction
Aromatic couplingPdCl₂(PPh₃)₂, K₂CO₃, DMF, 45°CUse PCy₃ as co-catalyst for stability
Phosphate additionPOCl₃ or H₃PO₄, anhydrous conditionsAvoid hydrolysis with dry solvents

Basic: How is the crystal structure determined and validated?

Answer:

  • X-ray crystallography : Use SHELX programs (SHELXL for refinement, SHELXS for solution) to resolve atomic positions. Data collection requires high-resolution diffraction (Cu-Kα radiation recommended) .
  • Validation : ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement, ensuring minimal R-factor discrepancies (<5%) .

Q. Key Considerations :

  • Address twinning or disorder using SHELXL’s TWIN/BASF commands .
  • Cross-validate with spectroscopic data (e.g., NMR) to confirm functional groups .

Advanced: How to resolve contradictions between spectral and crystallographic data?

Answer:
Contradictions often arise from dynamic vs. static structural features:

  • Dynamic effects in solution : NMR (e.g., ¹H/¹³C) may show tautomerism or rotational isomers not evident in X-ray data. For example, iminio groups in solution may exhibit protonation-dependent shifts .
  • Static disorder in crystals : Use SHELXL’s PART/SUMP commands to model alternative conformations .
  • Validation : Compare IR spectra (e.g., N-H stretches at ~3300 cm⁻¹) with crystallographic bond lengths .

Advanced: What strategies optimize synthesis yield and purity?

Answer:

  • Catalyst selection : Pd-based systems (e.g., Pd(OAc)₂) with phosphine ligands improve coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Purification : Use column chromatography with gradient elution (hexane/EtOH) for polar byproducts .

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature45–80°C (Pd-catalyzed steps)Higher temps reduce reaction time
Solvent polarityε > 20 (DMF, DMSO)Enhances intermediate solubility
Catalyst loading5–10 mol% PdBalances cost and efficiency

Basic: Which analytical techniques are critical for characterization?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ 2.04 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 653 for related compounds) .
  • X-ray diffraction : Resolves π-π stacking or hydrogen-bonding networks in the solid state .

Advanced: How to analyze phosphate group stability under varying conditions?

Answer:

  • Hydrolytic stability : Conduct pH-dependent studies (pH 2–12) with HPLC monitoring. Phosphate esters hydrolyze rapidly under alkaline conditions .
  • Thermal analysis : TGA/DSC identifies decomposition temperatures (>200°C for stable phosphate salts) .
  • Ionic interactions : Use FTIR to detect P=O stretches (~1250 cm⁻¹) and monitor shifts indicative of hydrogen bonding .

Advanced: What computational methods support structural analysis?

Answer:

  • DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis sets to predict NMR shifts or vibrational spectra .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data .

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